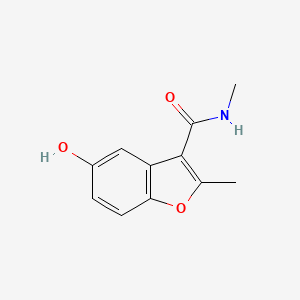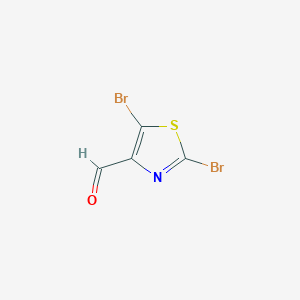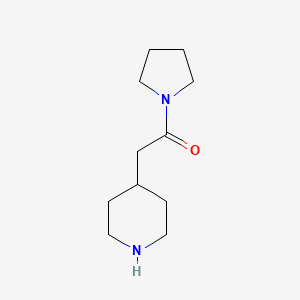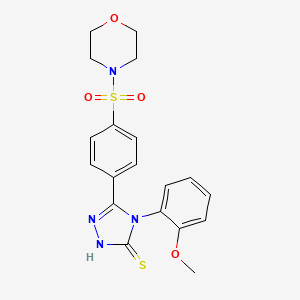![molecular formula C12H14N2O3 B11766752 Methyl 2-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)acetate](/img/structure/B11766752.png)
Methyl 2-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)acetate is a complex organic compound that belongs to the class of benzodiazepines Benzodiazepines are known for their wide range of biological activities, including their use as sedatives, anxiolytics, and anticonvulsants
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)acetate typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with ethyl acetoacetate under acidic conditions to form the benzodiazepine core. This intermediate is then esterified with methanol to yield the final product. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the cyclization and esterification processes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, green chemistry principles can be applied to minimize the use of hazardous reagents and reduce waste .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can yield dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid using aqueous sodium hydroxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Aqueous sodium hydroxide
Major Products Formed
Oxidation: N-oxides
Reduction: Dihydro derivatives
Substitution: Carboxylic acids
Aplicaciones Científicas De Investigación
Methyl 2-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is studied for its potential biological activities, including its effects on the central nervous system.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as anxiety and epilepsy.
Industry: The compound is used in the development of new materials and pharmaceuticals
Mecanismo De Acción
The mechanism of action of methyl 2-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)acetate involves its interaction with specific molecular targets in the body. Benzodiazepines typically act on the gamma-aminobutyric acid (GABA) receptors in the brain, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The exact molecular pathways and targets involved in the action of this compound are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
Diazepam: A well-known benzodiazepine used as an anxiolytic and anticonvulsant.
Lorazepam: Another benzodiazepine with similar sedative and anxiolytic properties.
Clonazepam: Used primarily for its anticonvulsant effects.
Uniqueness
Methyl 2-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)acetate is unique due to its specific ester functional group, which can be modified to create a variety of derivatives with potentially different biological activities. This makes it a valuable compound for research and development in medicinal chemistry .
Propiedades
Fórmula molecular |
C12H14N2O3 |
|---|---|
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
methyl 2-(2-oxo-1,3,4,5-tetrahydro-1,4-benzodiazepin-3-yl)acetate |
InChI |
InChI=1S/C12H14N2O3/c1-17-11(15)6-10-12(16)14-9-5-3-2-4-8(9)7-13-10/h2-5,10,13H,6-7H2,1H3,(H,14,16) |
Clave InChI |
KIOMUHRQSRNYAV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1C(=O)NC2=CC=CC=C2CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11766694.png)

![5-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B11766712.png)





![3,4-Dihydro-2H-benzo[1,4]thiazine hydrochloride](/img/structure/B11766734.png)

![6-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11766749.png)

